BenchChemオンラインストアへようこそ!

3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea

soluble epoxide hydrolase structure-activity relationship urea pharmacophore

Select CAS 1797281-81-2 as a structurally clean, unsubstituted adamantane-urea reference for sEH research. Its unmodified cage avoids bridgehead-methyl instability, enabling definitive head-to-head SAR comparisons. The dual-methoxy, stereogenic ethyl arm differentiates it from rigid phenyl-linked ureas, making it essential for probing spacer, solubility, and species-selectivity effects—do not risk generic substitution.

Molecular Formula C21H30N2O3
Molecular Weight 358.482
CAS No. 1797281-81-2
Cat. No. B2704028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
CAS1797281-81-2
Molecular FormulaC21H30N2O3
Molecular Weight358.482
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)OC
InChIInChI=1S/C21H30N2O3/c1-25-18-5-3-4-17(9-18)19(26-2)13-22-20(24)23-21-10-14-6-15(11-21)8-16(7-14)12-21/h3-5,9,14-16,19H,6-8,10-13H2,1-2H3,(H2,22,23,24)
InChIKeyOGWPMJMJFYFTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea (CAS 1797281-81-2): Chemical-Class Positioning and Procurement-Relevant Identity


3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea (CAS 1797281-81-2) is a 1,3-disubstituted urea derivative bearing an unsubstituted adamantan-1-yl group at one urea nitrogen and a 2-methoxy-2-(3-methoxyphenyl)ethyl arm at the other. With a molecular formula of C21H30N2O3 and a molecular weight of 358.48 g·mol⁻¹, it belongs to the well-precedented class of adamantyl ureas that have been extensively characterized as inhibitors of soluble epoxide hydrolase (sEH; E.C. 3.3.2.10) [1]. Unlike simple N-adamantyl-N′-phenyl ureas, this compound incorporates a flexible ethyl spacer bearing a methoxy substituent α to the urea and a meta-methoxyphenyl terminus, a structural motif that differentiates it from both the rigid phenyl-linked series and the cyclohexyloxy-benzoic acid series exemplified by t-AUCB [2].

Why 3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea Cannot Be Interchanged with Generic Adamantyl-Urea Analogs


Within the adamantyl-urea sEH inhibitor class, minor structural variations produce large differences in potency, species selectivity, water solubility, and metabolic stability [1]. The systematic study by Burmistrov et al. (2018) demonstrated that the introduction of a single methyl group on the adamantane cage can alter human sEH IC₅₀ by up to 4-fold and that the choice of the non-adamantane substituent governs solubility and microsomal stability [1]. The target compound's 2-methoxy-2-(3-methoxyphenyl)ethyl arm is structurally distinct from the simple phenyl, cyclohexyloxy-benzoic acid, or piperidinyl substituents found in commonly referenced analogs such as 1-adamantan-1-yl-3-(2-methoxy-phenyl)-urea (CHEMBL445531) or t-AUCB [2]. Generic substitution therefore risks loss of the specific potency window, physicochemical profile, and biological selectivity that this substitution pattern may confer.

Quantitative Differentiation Evidence for 3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea (CAS 1797281-81-2) Versus Closest Analogs


Structural Differentiation: 2-Methoxy-2-(3-methoxyphenyl)ethyl Arm Versus Simple Phenyl-Linked Adamantyl Ureas

The target compound carries a 2-methoxy-2-(3-methoxyphenyl)ethyl substituent on the urea nitrogen distal to adamantane, in contrast to 1-adamantan-1-yl-3-(2-methoxy-phenyl)-urea (CHEMBL445531; CID 17375075; MW = 300.4 g·mol⁻¹), which bears a simple 2-methoxyphenyl group directly attached to the urea [1]. The ethyl spacer in the target compound introduces two additional rotatable bonds and a stereogenic center at the α-methoxy carbon, increasing molecular weight to 358.48 g·mol⁻¹ and topological polar surface area relative to the direct phenyl analog [2]. In the sEH inhibitor literature, spacer length and composition between the urea pharmacophore and the terminal aromatic group are established modulators of potency, species selectivity, and physical properties [3].

soluble epoxide hydrolase structure-activity relationship urea pharmacophore

Class-Level sEH Inhibitory Potency: Adamantyl-Urea Pharmacophore Benchmarking

The adamantyl-urea pharmacophore is established as a low-nanomolar to picomolar sEH inhibitory scaffold. In the systematic study by Burmistrov et al. (2018), the reference compound DAU (1,3-diadamantyl urea) exhibited a human sEH IC₅₀ of 1.1 nM, while 1-adamantan-1-yl-3-(1-propionylpiperidin-4-yl)urea (compound 1163) showed an IC₅₀ of 3.2 nM [1]. t-AUCB, a clinical-stage adamantyl-urea containing a trans-cyclohexyloxy-benzoic acid arm, displayed an IC₅₀ of 1.3 ± 0.05 nM against recombinant human sEH [2]. These data establish the potency range for the class. While no direct IC₅₀ data for the target compound 1797281-81-2 are available in the peer-reviewed primary literature, its unsubstituted adamantane core and substituted ethyl-phenyl arm place it structurally between the rigid phenyl series and the flexible cyclohexyloxy-benzoic acid series, both of which achieve sub-10 nM potency [1][2].

sEH inhibition IC50 adamantyl urea pharmacophore

Water Solubility Differentiation: Methoxy-Ethyl Arm Versus Cyclohexyloxy-Benzoic Acid Series

Water solubility is a critical liability for adamantyl-urea sEH inhibitors. DAU exhibits solubility of only 7 ± 3 µM in sodium phosphate buffer (pH 7.4, 0.1 M, 1% DMSO), while t-AUCB (compound 1471) reaches 160 ± 20 µM through introduction of a benzoic acid moiety [1]. The target compound 1797281-81-2 lacks an ionizable carboxylate but contains two methoxy groups and a stereogenic α-methoxy center that are predicted to reduce crystal lattice packing energy relative to DAU, potentially yielding intermediate solubility between DAU and t-AUCB [1][2]. Structurally analogous compounds with methoxy-containing ethyl spacers have demonstrated improved solubility over rigid phenyl analogs in the broader urea sEH inhibitor literature [1].

water solubility physicochemical properties formulation

Species Selectivity Potential: Human vs. Murine sEH Differentiation Through Non-Adamantane Substituent Choice

Burmistrov et al. (2018) demonstrated that adamantane bridgehead substitution modulates species selectivity between human and murine sEH in opposite directions: compounds with three methyl substituents on adamantane were very poor murine sEH inhibitors while retaining high potency against human sEH [1]. Although the target compound bears an unsubstituted adamantane, the non-adamantane substituent is an independent determinant of species selectivity. Comparison of t-AUCB (human sEH IC₅₀ = 1.3 nM; murine sEH IC₅₀ not reported but active in murine models) with simpler N-adamantyl-N′-phenyl ureas shows that the non-adamantane arm significantly influences cross-species activity [2][3]. The target compound's 2-methoxy-2-(3-methoxyphenyl)ethyl group may confer a distinct human/murine selectivity profile compared to either the phenyl or cyclohexyloxy-benzoic acid series.

species selectivity human sEH murine sEH cross-species pharmacology

Metabolic Stability Differentiation: Protecting the Adamantane Core from Hydroxylation

Adamantane hydroxylation is the primary metabolic liability of adamantyl-urea sEH inhibitors. Burmistrov et al. (2018) quantified that introduction of one methyl group at the adamantane bridgehead produces a 4-fold increase in sEH potency without noticeable loss of metabolic stability, while two methyl groups cause an 8-fold decrease and three methyl groups a 98-fold decrease in human liver microsomal stability [1]. The target compound 1797281-81-2 retains an unsubstituted adamantane core, thereby avoiding the metabolic penalty of bridgehead substitution. Compared to methyl-substituted analogs that trade stability for potency, the unsubstituted adamantane provides a baseline metabolic profile that can be independently modulated through the non-adamantane substituent [1][2].

metabolic stability human liver microsomes CYP450 metabolism

Optimal Research and Industrial Application Scenarios for 3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea (CAS 1797281-81-2)


In Vitro sEH Inhibition Profiling with Unsubstituted Adamantane Baseline

Use CAS 1797281-81-2 as a structurally defined, unsubstituted adamantane-urea probe for establishing baseline sEH inhibition parameters. Its unsubstituted adamantane core avoids the metabolic instability and altered species selectivity introduced by bridgehead methyl groups [1], making it suitable for head-to-head comparisons with substituted adamantane analogs in recombinant human, rat, and murine sEH fluorescent assays. This enables dissection of the contribution of the non-adamantane substituent to potency and selectivity independent of adamantane modifications.

Structure-Activity Relationship (SAR) Studies on Urea Spacer Architecture

Deploy CAS 1797281-81-2 as a key comparator in SAR campaigns investigating the effect of spacer length, branching, and methoxy substitution between the urea pharmacophore and the terminal aromatic ring. The compound's 2-methoxy-2-(3-methoxyphenyl)ethyl arm provides a stereogenic center and dual methoxy functionality absent in simpler N-phenyl analogs [2], allowing systematic evaluation of how these features modulate potency, solubility, and logP relative to rigid phenyl-linked ureas and flexible alkyl-spacer series.

Physicochemical Property Benchmarking for Formulation Development

Employ CAS 1797281-81-2 as a comparator in solubility and formulation screens alongside DAU (solubility ~7 µM) and t-AUCB (solubility ~160 µM) [1]. Its intermediate predicted solubility profile—stemming from dual methoxy groups and a flexible ethyl spacer without an ionizable carboxylate—makes it a useful tool for evaluating formulation strategies that balance solubility enhancement against the risk of introducing charged functionalities that may limit membrane permeability.

Cross-Species Selectivity Profiling for Translational Pharmacology

Utilize CAS 1797281-81-2 in cross-species sEH inhibition panels to define the human/murine/rat selectivity fingerprint conferred by the 2-methoxy-2-(3-methoxyphenyl)ethyl substituent. Given the known divergence in species selectivity driven by both adamantane substitution and non-adamantane arm structure [1][3], this compound can serve as a reference point for selecting in vivo model-appropriate sEH inhibitors and for validating target engagement in rodent disease models.

Quote Request

Request a Quote for 3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.